2,2'-Dithiodiphenol
Overview
Description
2,2’-Dithiodiphenol: is an organic compound with the molecular formula C₁₂H₁₀O₂S₂. It is characterized by the presence of two phenol groups connected by a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dithiodiphenol can be synthesized through the oxidation of 2-mercaptophenol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or acetic acid. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired disulfide bond .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dithiodiphenol may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dithiodiphenol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or acetic acid.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents in aqueous or organic solvents.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated phenol derivatives.
Scientific Research Applications
2,2’-Dithiodiphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a reagent in biochemical assays to study redox reactions and disulfide bond formation.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2’-Dithiodiphenol involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a versatile reagent in redox chemistry. In biological systems, it can interact with thiol-containing proteins and enzymes, affecting their structure and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
2,2’-Dithiobis(benzoic acid): Similar structure with carboxylic acid groups instead of phenol groups.
4,4’-Dithiodiphenol: Similar structure with the disulfide bond at the para position.
2,2’-Dithiodianiline: Similar structure with amino groups instead of phenol groups.
Uniqueness: 2,2’-Dithiodiphenol is unique due to its specific arrangement of phenol groups and the disulfide bond. This structure imparts distinct chemical properties, such as its reactivity in redox reactions and its ability to form stable complexes with metals. These properties make it valuable in various applications, from chemical synthesis to biological research .
Properties
IUPAC Name |
2-[(2-hydroxyphenyl)disulfanyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXXLDHPVGHXEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SSC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212218 | |
Record name | 2,2'-Dithiodiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-58-9 | |
Record name | 2,2'-Dithiodiphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC45168 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Dithiodiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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